[(2-Bromo-6-methoxyphenyl)methyl](methyl)amine
Description
(2-Bromo-6-methoxyphenyl)methylamine is a brominated aromatic amine with a methoxy substituent at the 6-position and a methylamine group attached to the benzyl carbon. Key features include:
Properties
IUPAC Name |
1-(2-bromo-6-methoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11-6-7-8(10)4-3-5-9(7)12-2/h3-5,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTKDSGWNKVBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=C1Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-methoxyphenyl)methylamine typically involves the bromination of 2-methoxybenzylamine followed by methylation. One common method includes:
Bromination: 2-Methoxybenzylamine is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 2-position of the benzene ring.
Methylation: The resulting 2-bromo-6-methoxybenzylamine is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield (2-Bromo-6-methoxyphenyl)methylamine.
Industrial Production Methods
Industrial production methods for (2-Bromo-6-methoxyphenyl)methylamine are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-methoxyphenyl)methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, ethers, or thioethers.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include dehalogenated or demethylated compounds.
Scientific Research Applications
(2-Bromo-6-methoxyphenyl)methylamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-6-methoxyphenyl)methylamine depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes in the CNS, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
The compound’s closest analogs are positional isomers differing in methoxy and bromo substituent locations. Key examples include:
Table 1: Structural and Calculated Properties of Brominated Methoxy Amines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | XLogP | Substituent Positions (Bromo/Methoxy) |
|---|---|---|---|---|---|
| (2-Bromo-6-methoxyphenyl)methylamine | Not provided | C₉H₁₂BrNO | ~230.10 | ~2 | 2-Bromo, 6-methoxy |
| (2-Bromo-5-methoxyphenyl)methyl(methyl)amine | 767289-08-7 | C₉H₁₂BrNO | 229.01 | 2 | 2-Bromo, 5-methoxy |
| (2-Bromo-4-methoxy-phenyl)-methyl-amine | 264909-78-6 | C₈H₁₀BrNO | 216.08 | N/A | 2-Bromo, 4-methoxy |
Key Observations :
- Molecular Weight : Variations arise from differences in substituent positions and methyl group presence.
- Lipophilicity : XLogP values (~2) suggest moderate lipophilicity, favorable for membrane permeability in drug design .
- 5-Methoxy: Para to bromo, altering electronic effects (methoxy as an electron-donating group may activate certain positions). 4-Methoxy: Meta to bromo, creating distinct electronic environments for nucleophilic/electrophilic attacks.
Reactivity and Electronic Effects
- Bromo Substituent : Deactivating (electron-withdrawing) and directs electrophilic substitution to meta positions.
- Methoxy Substituent : Activating (electron-donating) and directs substitution to ortho/para positions.
- Combined Effects :
- In the target compound (6-methoxy, 2-bromo), the methoxy group is ortho to bromo, creating a sterically crowded environment. This may reduce reactivity at the benzene ring compared to the 5-methoxy isomer .
- The 5-methoxy isomer (para to bromo) may exhibit enhanced reactivity at the 4-position due to methoxy’s activating influence.
Comparison with Non-Isomeric Brominated Amines
Table 2: Broader Class Comparison
| Compound Name | Key Features | Potential Applications |
|---|---|---|
| (2-Bromo-6-methoxyphenyl)methylamine | Bromo-methoxy-primary amine | Pharmaceutical intermediate |
| 1-(3-Bromophenyl)ethylamine (CAS 1281963-86-7) | Branched tertiary amine with propenyl group | Polymer chemistry, ligand synthesis |
| Methyl diethanol amine (MDEA) | Tertiary amine with ethanol groups | CO₂ capture (adsorption capacity: 2.63 mmol/g) |
Key Differences :
- Amine Type : The target compound is a primary amine, whereas MDEA is tertiary. Primary amines generally exhibit higher basicity and nucleophilicity.
- Functionality: MDEA’s ethanol groups enhance CO₂ adsorption via carbamate formation, unlike the target compound’s aromatic structure .
Biological Activity
(2-Bromo-6-methoxyphenyl)methylamine is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic properties. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound (2-Bromo-6-methoxyphenyl)methylamine features a bromine atom and a methoxy group attached to a phenyl ring, along with a methylamine moiety. Its molecular formula is C10H12BrN1O1, with an approximate molecular weight of 244.13 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.
The biological activity of (2-Bromo-6-methoxyphenyl)methylamine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors in biological systems. The bromine and methoxy groups enhance its binding affinity and selectivity towards these targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways.
- Receptor Modulation : It can modulate the activity of receptors in the central nervous system (CNS), potentially affecting neurotransmitter systems involved in various neurological disorders.
Pharmacological Applications
Research indicates that (2-Bromo-6-methoxyphenyl)methylamine has several potential pharmacological applications:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation against various pathogens.
- Neurological Disorders : Its structural similarity to known pharmacophores allows for exploration in drug design targeting CNS disorders, including depression and anxiety.
- Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of (2-Bromo-6-methoxyphenyl)methylamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-bromo-4-methoxyphenyl)methanamine | Bromine at position 2; methoxy at 4 | Similar enzyme inhibition |
| 3-bromo-2-methoxyphenyl)methanamine | Bromine at position 3; methoxy at 2 | Potentially lower binding affinity |
| 2-Bromo-6-methoxybenzylamine | Lacks methyl group on amine | Different reactivity; less potent |
The positioning of functional groups significantly influences the chemical reactivity and biological activity of these compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic roles of (2-Bromo-6-methoxyphenyl)methylamine:
- Antimicrobial Studies : Research indicates that derivatives similar to this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
- Neuropharmacology : Investigations into its effects on neurotransmitter systems have shown promise in modulating serotonin receptors, which could lead to new treatments for mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
